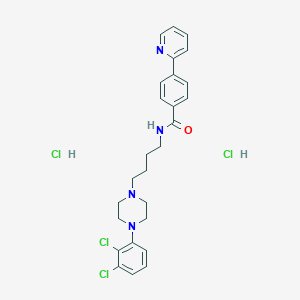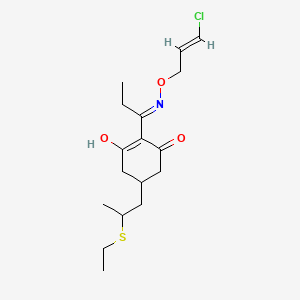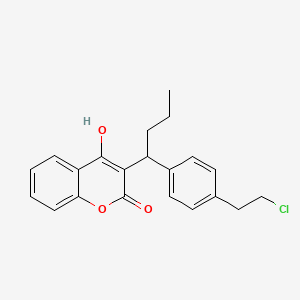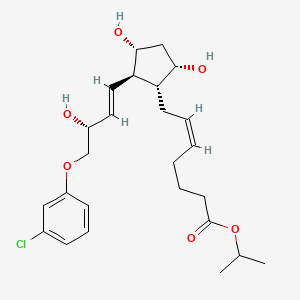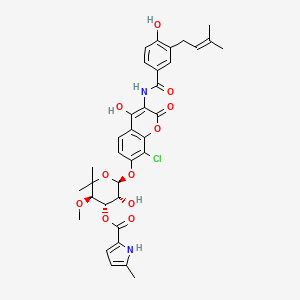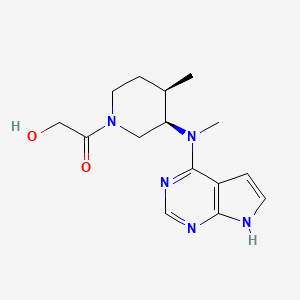
Tofacitinib metabolite M2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CP-690550A is a novel JAK3 inhibitor, an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders.
Applications De Recherche Scientifique
Mechanism of Generation
Tofacitinib generates two metabolites: M2 (alcohol) and M4 (acid). A study by Le et al. (2016) provides insights into the generation of these metabolites. The research indicates that M2 and M4 are formed through oxidation and loss of the nitrile. The study utilized in vitro human liver microsomes to track the transformation from tofacitinib to these metabolites, revealing the involvement of enzymes like aldo-keto reductase 1C1, aldehyde oxidase, and possibly CYP3A4 in the formation of M2.
Impact on Immune Response
Tofacitinib's effects on immune response, particularly in the context of viral infections, have been studied by Krzyżowska et al. (2022). Their research in a mouse model shows that tofacitinib treatment can increase the severity of herpes simplex encephalitis by impairing the antiviral response. This suggests that the metabolite M2, as part of the tofacitinib pathway, might influence immune cell functioning and response to infections.
Role in Atherosclerosis
A study by Wang et al. (2017) explored tofacitinib's role in atherosclerosis. They found that tofacitinib significantly reduced atherosclerotic plaque and macrophage content in plaques, suggesting a potential anti-inflammatory effect. This could imply that M2, as a metabolite, might also play a role in inflammatory processes and cardiovascular disease.
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of tofacitinib, including metabolite M2, were detailed by Dowty et al. (2014). Their findings indicate that hepatic clearance is a major pathway for tofacitinib, with CYP3A4 and CYP2C19 being involved in its metabolism. This information is crucial for understanding how M2 is formed and processed within the body.
Effects on Dendritic Cells and Macrophages
Research by Stalder et al. (2019) investigated tofacitinib's in vitro effects on human dendritic cells and macrophages. They observed that tofacitinib, and potentially its metabolites including M2, can impact the differentiation of these cells, favoring a M1-like pro-inflammatory macrophage development. This could have implications for the metabolite's role in immune modulation.
Tofacitinib in Rheumatoid Arthritis
A post hoc analysis from Strand et al. (2018) examined the efficacy of tofacitinib in rheumatoid arthritis. While the study focuses on the drug itself, the findings indirectly contribute to understanding how M2, as a metabolite, might be involved in modulating disease activity in rheumatoid arthritis.
Propriétés
Numéro CAS |
1243290-37-0 |
|---|---|
Nom du produit |
Tofacitinib metabolite M2 |
Formule moléculaire |
C15H21N5O2 |
Poids moléculaire |
303.36 |
Nom IUPAC |
2-Hydroxy-1-(4-methyl-3-(methyl-(7hpyrrolo(2,3-d)pyrimidin-4-yl)-amino)-piperidin-1-yl)-ethanone |
InChI |
InChI=1S/C15H21N5O2/c1-10-4-6-20(13(22)8-21)7-12(10)19(2)15-11-3-5-16-14(11)17-9-18-15/h3,5,9-10,12,21H,4,6-8H2,1-2H3,(H,16,17,18)/t10-,12+/m1/s1 |
Clé InChI |
CCOHWQFOFWCBMH-PWSUYJOCSA-N |
SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)c2c3cc[nH]c3ncn2)C(=O)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CP-690550A; CP-690,550A; CP 690550A; CP690550A; Tofacitinib metabolite M2; UNII-Q7ZOK859UK. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



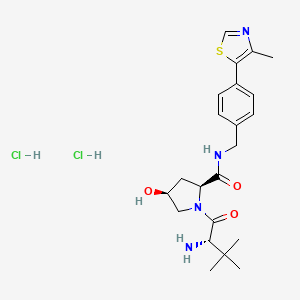
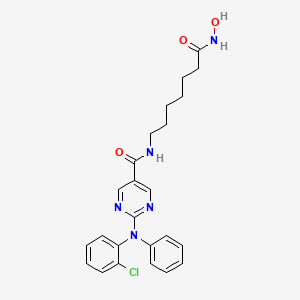
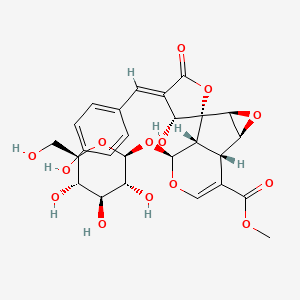
![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)

